![molecular formula C15H18N4O3 B2821442 3-(1-(2-methoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034423-59-9](/img/structure/B2821442.png)
3-(1-(2-methoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(2-methoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C15H18N4O3 and its molecular weight is 302.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as 3-[1-(2-methoxyacetyl)piperidin-4-yl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a key integrator of cellular signal transduction and plays a critical role in cell survival, growth, differentiation, and tumor formation .
Mode of Action
The compound acts as a potent inhibitor of EGFR . It binds to the receptor, inhibiting its kinase and transcriptional activity. This inhibition disrupts the normal functioning of EGFR, leading to changes in cellular processes such as proliferation, differentiation, apoptosis, and cell survival .
Biochemical Pathways
The compound affects the RAS-MEK-ERK pathway , which is downstream of EGFR . This pathway is involved in regulating cell proliferation, differentiation, and survival. By inhibiting EGFR, the compound disrupts this pathway, potentially leading to the inhibition of tumor growth and progression .
Result of Action
The compound’s action results in the inhibition of EGFR, leading to disruption of the RAS-MEK-ERK pathway . This can lead to changes in cell proliferation, differentiation, and survival, potentially inhibiting tumor growth and progression .
Properties
IUPAC Name |
3-[1-(2-methoxyacetyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-22-9-13(20)18-7-4-11(5-8-18)19-10-17-14-12(15(19)21)3-2-6-16-14/h2-3,6,10-11H,4-5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLVBEVHBVARAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)N2C=NC3=C(C2=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
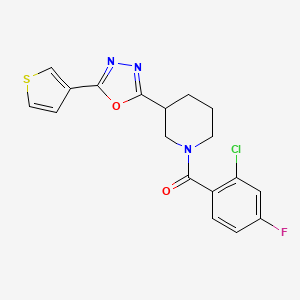
![4-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2821362.png)
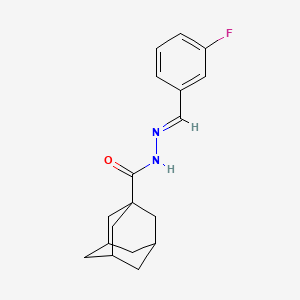
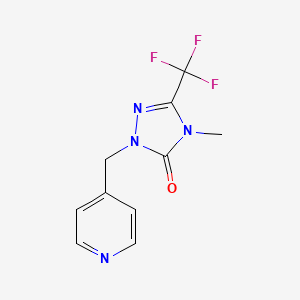
![1-Nitro-2-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B2821365.png)
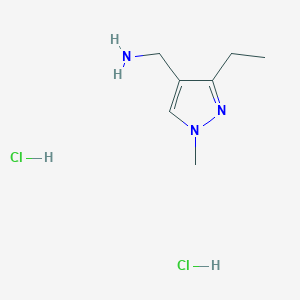

![[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine hydrochloride](/img/structure/B2821370.png)
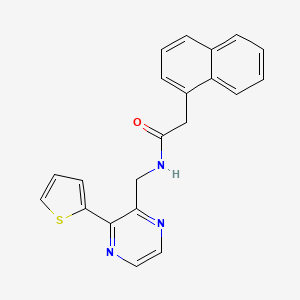
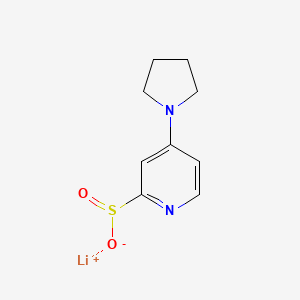
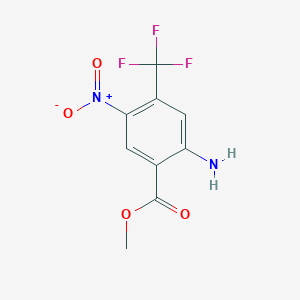
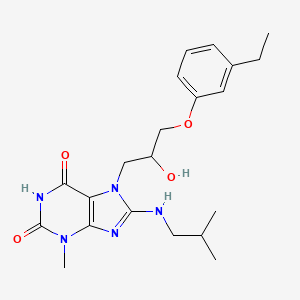
![N-[2,2-bis(furan-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2821380.png)
![[2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine](/img/structure/B2821381.png)
